N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole derivatives due to its simplicity and efficiency. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch synthesis conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H11FN2O2S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-17-6-11(16)15-12-14-10(7-18-12)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |
InChI Key |
YXDQQHHZYXADQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.